3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1236260-10-8
VCID: VC2993258
InChI: InChI=1S/C14H14N2O6/c1-22-14(19)10-5-8(16(20)21)2-3-11(10)15-6-7-4-9(7)12(15)13(17)18/h2-3,5,7,9,12H,4,6H2,1H3,(H,17,18)
SMILES: COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC3CC3C2C(=O)O
Molecular Formula: C14H14N2O6
Molecular Weight: 306.27 g/mol

3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

CAS No.: 1236260-10-8

Cat. No.: VC2993258

Molecular Formula: C14H14N2O6

Molecular Weight: 306.27 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - 1236260-10-8

Specification

CAS No. 1236260-10-8
Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
IUPAC Name 3-(2-methoxycarbonyl-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Standard InChI InChI=1S/C14H14N2O6/c1-22-14(19)10-5-8(16(20)21)2-3-11(10)15-6-7-4-9(7)12(15)13(17)18/h2-3,5,7,9,12H,4,6H2,1H3,(H,17,18)
Standard InChI Key NPNZWNCDQBAUAE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC3CC3C2C(=O)O
Canonical SMILES COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC3CC3C2C(=O)O

Introduction

Chemical Structure and Properties

Basic Information

3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound belonging to the class of 3-azabicyclo[3.1.0]hexane derivatives. This compound is characterized by its bicyclic core structure with a nitrogen atom at the 3-position, giving it distinctive chemical properties and reactivity profiles. The compound has attracted considerable interest in the field of medicinal chemistry due to its structural uniqueness and potential pharmaceutical applications. The presence of multiple functional groups, including a carboxylic acid, methoxycarbonyl, and nitrophenyl substituents, contributes to its versatility in chemical reactions and biological interactions.

Physical and Chemical Properties

The compound's structure features a bicyclic core with a carboxylic acid group and a nitrophenyl substituent, contributing to its reactivity and biological activity. The nitrogen atom at the bridge position plays a crucial role in the compound's ability to interact with biological targets. The presence of both the methoxycarbonyl and nitro groups on the phenyl ring significantly influences the electron distribution within the molecule, affecting its reactivity and binding capabilities. The carboxylic acid functional group provides an important site for potential derivatization and conjugation with other molecules, enhancing its utility in medicinal chemistry applications.

Key Structural Features

The key structural elements of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid include:

  • A 3-azabicyclo[3.1.0]hexane core structure

  • A carboxylic acid group at the 2-position

  • A 2-(methoxycarbonyl)-4-nitrophenyl substituent at the 3-position (nitrogen)

  • A fused three-membered ring as part of the bicyclic system

These structural features collectively contribute to the compound's distinct chemical behavior and potential biological activities. The strained three-membered ring, in particular, introduces unique reactivity characteristics that can be exploited in various chemical transformations. The rigid bicyclic framework also constrains the molecule into a specific three-dimensional configuration, which may enhance its selectivity for certain biological targets.

Chemical Identification and Characterization

Identification Data

The following table summarizes the key identification data for 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid:

ParameterValue
CAS Registry Number1236260-10-8
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
IUPAC Name3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

These identification parameters are essential for accurate database searching and chemical inventory management in research settings . The CAS Registry Number serves as a unique identifier for the compound in chemical databases and literature, facilitating efficient information retrieval for researchers. The molecular formula and weight provide fundamental information about the compound's composition and mass, which are critical for analytical and synthetic applications.

Spectroscopic Characterization

Spectroscopic analysis plays a crucial role in confirming the structure and purity of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. While specific spectral data for this compound is limited in the available sources, related compounds in the azabicyclo[3.1.0]hexane class are typically characterized using 1H NMR and 13C NMR spectroscopy. The complex structure of this compound would yield a characteristic pattern of signals in NMR spectra, reflecting its unique arrangement of functional groups and cyclic systems. Additional analytical techniques such as mass spectrometry, infrared spectroscopy, and X-ray crystallography may also be employed to fully elucidate its three-dimensional structure and confirm its identity.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps that require careful control of reaction conditions to ensure stereoselectivity and high yields. One of the primary methods for synthesizing this compound involves a (3 + 2) annulation reaction between cyclopropenes and aminocyclopropanes. This synthetic strategy allows for the formation of the bicyclic structure while incorporating the necessary functional groups with controlled stereochemistry. The approach leverages the unique reactivity of cyclopropene derivatives and their ability to participate in ring-expansion reactions under specific conditions.

Related Synthesis Methods

Based on the synthesis of related compounds, the preparation of azabicyclo[3.1.0]hexane derivatives often employs a series of transformations including amino protection, catalytic cyclization, reduction-dehydration, asymmetric reactions, and hydrolysis steps . For instance, the asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid, a structurally related compound, involves:

  • Amino protection of starting materials

  • 4-Dimethylaminopyridine (DMAP) catalytic cyclization

  • Reduction-dehydration to form alkene intermediates

  • Asymmetric Simmons-Smith reaction

  • Hydrolysis reaction to yield the final product

Although this specific process is for a related compound, similar principles and reaction types likely apply to the synthesis of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with adaptations to accommodate the different substitution pattern . The development of efficient and stereoselective synthetic routes to these compounds remains an active area of research, with ongoing efforts to improve yields and stereoselectivity.

Key Reaction Parameters

For the synthesis of structurally related azabicyclo compounds, research has identified critical reaction parameters that influence yield and stereoselectivity. For instance, in DMAP catalytic cyclization reactions, the optimal ratio of reactants has been determined to be n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0, which can achieve yields of up to 82% for certain intermediates . Similarly, in Simmons-Smith reactions, the cis/trans ratio varies with reaction time, with an optimal ratio of 6:1 achieved at 19.5 hours for some azabicyclo derivatives . These parameters provide valuable insights for optimizing the synthesis of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, though specific conditions would need to be adjusted for this particular compound.

Biological Activity and Applications

Pharmacological Properties

The biological activity of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is primarily attributed to its interactions with neurotransmitter systems. The compound's unique structural features, particularly its azabicyclic core and the arrangement of functional groups, contribute to its specificity in binding to certain neurological targets. While specific pharmacological data for this compound is limited in the available literature, compounds in the azabicyclo[3.1.0]hexane class have shown promising activity in various therapeutic areas, including neurological disorders, pain management, and inflammatory conditions. The rigid bicyclic framework constrains the molecule into specific conformations that may enhance its selectivity for particular biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives is essential for optimizing their biological activities. The bicyclic core provides a rigid scaffold that positions the functional groups in specific orientations, which can significantly influence binding to biological targets. The nitrophenyl group likely contributes to the compound's ability to engage in π-stacking interactions with aromatic amino acid residues in protein targets, while the carboxylic acid and methoxycarbonyl groups can participate in hydrogen bonding and ionic interactions. Systematic modification of these functional groups and exploration of stereochemical variations could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Recent Research Findings

Challenges and Limitations

Despite the promising attributes of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, several challenges and limitations exist in its development and application. These may include:

  • Synthetic complexity and low yields

  • Stereochemical control during synthesis

  • Limited solubility due to its complex structure

  • Potential metabolic instability

  • Incomplete understanding of its mechanism of action

Addressing these challenges requires interdisciplinary collaboration among synthetic chemists, medicinal chemists, pharmacologists, and computational scientists. Advanced synthetic methodologies, improved analytical techniques, and sophisticated computational modeling approaches can help overcome these limitations and unlock the full potential of this compound in various applications.

Future Research Directions

Future research on 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may focus on several promising directions, including:

  • Development of more efficient and scalable synthetic routes

  • Exploration of novel derivatives with enhanced properties

  • Detailed investigation of structure-activity relationships

  • Identification of specific biological targets and mechanisms of action

  • Evaluation of potential therapeutic applications in preclinical models

These research directions will contribute to a more comprehensive understanding of the compound's properties and potential applications, potentially leading to significant advances in drug discovery and development. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate progress in these areas and facilitate the translation of basic research findings into clinical applications.

Data Analysis and Comparison

Comparative Analysis with Related Compounds

The following table presents a comparative analysis of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with structurally related compounds:

Property3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid2-Azabicyclo[3.1.0]hexane-3-carboxylic acid1-Azabicyclo[3.2.0]heptane derivatives
Core Structure3-Azabicyclo[3.1.0]hexane2-Azabicyclo[3.1.0]hexane1-Azabicyclo[3.2.0]heptane
Molecular Weight306.27 g/molLower (lacks nitrophenyl and methoxycarbonyl groups)Variable, typically higher
Key Functional GroupsCarboxylic acid, methoxycarbonyl, nitrophenylCarboxylic acidVariable, often contains sulfur linkages
Synthetic Approach(3+2) annulation of cyclopropenesMultiple steps from glutamic acidVarious approaches
Biological ActivityNeurotransmitter system interactionsSimilar but less specificOften antibiotic activity

This comparative analysis highlights the structural uniqueness of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid relative to other azabicyclic compounds and provides context for understanding its specific properties and potential applications . The differences in core structure, substituents, and functional groups likely contribute to distinct biological activities and applications for each compound class.

Chemical Reactivity Profile

The chemical reactivity of 3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is influenced by its multiple functional groups and strained bicyclic system. Key aspects of its reactivity include:

  • Carboxylic acid functionality: Capable of esterification, amidation, and salt formation

  • Strained bicyclic system: Enhanced reactivity in ring-opening reactions

  • Nitrophenyl group: Electron-withdrawing effects influencing adjacent reactions

  • Methoxycarbonyl group: Potential for transesterification and hydrolysis

  • Nitrogen bridge: Possible alkylation and acylation reactions

These reactive features make the compound versatile in chemical transformations and provide multiple handles for derivatization and structural modification. Understanding these reactivity patterns is essential for designing efficient synthetic routes and developing derivatives with optimized properties for specific applications.

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